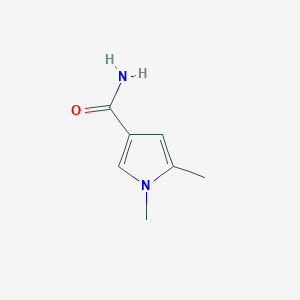
1,5-Dimethyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxamide group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride salt and dimethylaminopyridine (DMAP) in acetonitrile as a solvent at room temperature . Another method includes the condensation of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide with various substituted acetophenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including antimicrobial and enzyme inhibitory activities.
Comparison with Similar Compounds
Similar Compounds
Sunitinib malate: A receptor tyrosine kinase inhibitor used in cancer treatment.
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Another heterocyclic compound with similar structural features.
Uniqueness
1,5-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Biological Activity
1,5-Dimethyl-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a fatty acid amide hydrolase (FAAH) inhibitor. This enzyme plays a crucial role in the endocannabinoid system, which is involved in various physiological processes. The inhibition of FAAH can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for conditions such as pain, inflammation, and neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been assessed through various studies that explore its structure-activity relationship (SAR). The core structure appears to be pivotal in determining the potency and selectivity of the compound against FAAH.
Key Findings from Research Studies
- Potency : Compound 3h, which includes the this compound core, exhibited an IC50 value of 6.88 nM, indicating strong inhibitory activity against FAAH . This potency was attributed to favorable interactions with key residues in the enzyme's active site.
- Binding Interactions : The carboxamide group forms critical hydrogen bonds with residues such as Q273 and V270, while π-π stacking interactions with F192 enhance binding affinity . The presence of a phenylhexyl lateral chain further stabilizes these interactions.
- Comparative Activity : Other analogues derived from this core structure showed varying degrees of inhibition, with modifications leading to decreased potency. For instance, the absence of methyl groups or shifting the amide position resulted in reduced inhibitory effects .
Case Studies and Experimental Data
Several studies have provided insights into the biological effects and potential therapeutic applications of this compound.
Table 1: Inhibitory Potency of Selected Compounds
| Compound | IC50 (nM) | Notes |
|---|---|---|
| 3h | 6.88 | Most potent FAAH inhibitor in the series |
| 3g | 1.10 | Strong interactions with enzyme residues |
| 3i | Higher | Lacks methyl on nitrogen; reduced potency |
| 3j | Lower | Amide shifted to position 5; less effective |
Biological Characterization
In addition to its role as a FAAH inhibitor, studies have explored the compound's anti-inflammatory properties. For example:
Properties
CAS No. |
89943-18-0 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(7(8)10)4-9(5)2/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
IUJCICMQHBMRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















